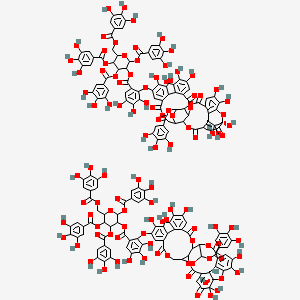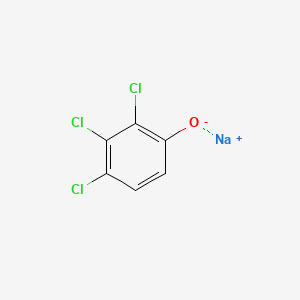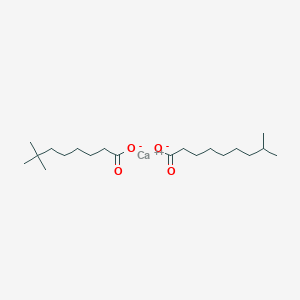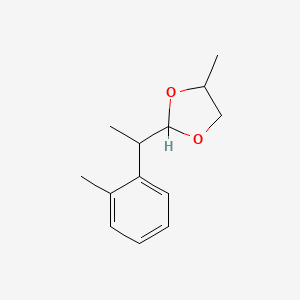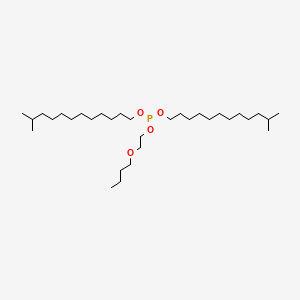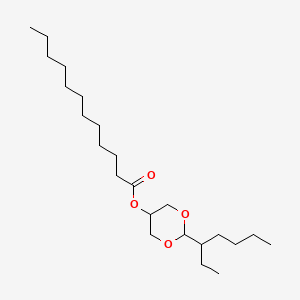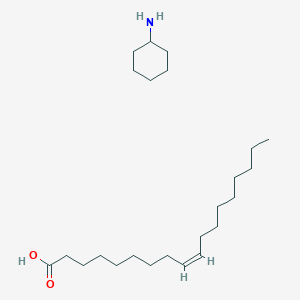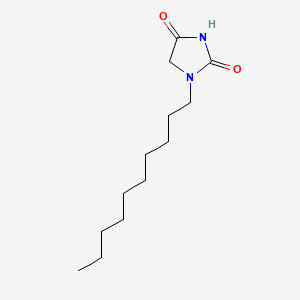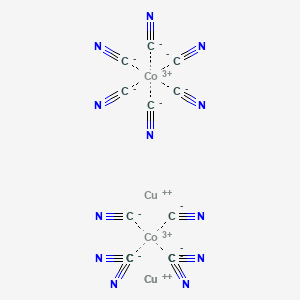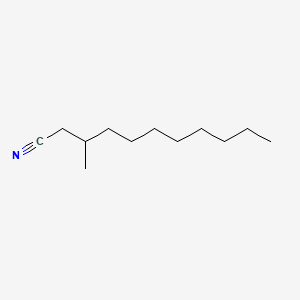
3-Methylundecanonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylundecanonitrile is an organic compound with the chemical formula C12H23N. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a carbon chain. This compound is used in various chemical processes and has applications in different fields, including chemistry and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylundecanonitrile typically involves the reaction of 3-methylundecanoic acid with a dehydrating agent to form the nitrile. Common dehydrating agents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the nitrile .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides, can also enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylundecanonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids or amides.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methylundecanonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and as a building block for more complex molecules
Wirkmechanismus
The mechanism of action of 3-Methylundecanonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can undergo hydrolysis to form carboxylic acids or amides, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylundecanoic acid: The precursor to 3-Methylundecanonitrile, differing by the presence of a carboxylic acid group instead of a nitrile group.
3-Methylundecanol: An alcohol derivative with a hydroxyl group (-OH) instead of a nitrile group.
3-Methylundecanal: An aldehyde derivative with a formyl group (-CHO) instead of a nitrile group.
Uniqueness
This compound is unique due to its nitrile group, which imparts different reactivity and properties compared to its similar compounds. The nitrile group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
85351-06-0 |
|---|---|
Molekularformel |
C12H23N |
Molekulargewicht |
181.32 g/mol |
IUPAC-Name |
3-methylundecanenitrile |
InChI |
InChI=1S/C12H23N/c1-3-4-5-6-7-8-9-12(2)10-11-13/h12H,3-10H2,1-2H3 |
InChI-Schlüssel |
YBGLYNKRMUZVLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


